

Discovery and development of AAT-008

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AAT-008

Cat. No.: B10779028

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An In-depth Technical Guide to the Discovery and Development of **AAT-008**

Introduction

AAT-008 is a novel, orally active, and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.^[1] Initially developed by Pfizer Inc. and now under the stewardship of AskAt, Inc., **AAT-008** has garnered attention for its potential therapeutic applications in oncology and inflammatory pain.^{[1][2]} Prostaglandin E2 is a key mediator in various physiological and pathological processes, including inflammation and cancer progression. By targeting the EP4 receptor, **AAT-008** represents a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **AAT-008**.

Discovery and Rationale

The rationale for developing an EP4 receptor antagonist stems from the role of the PGE2-EP4 signaling axis in promoting tumor growth and metastasis.^[3] This pathway is implicated in suppressing anti-tumor immune responses, making it an attractive target for cancer therapy, particularly in combination with other modalities like radiotherapy. **AAT-008** emerged from a drug discovery program aimed at identifying potent and selective small molecule inhibitors of the EP4 receptor. It is described as a nicotinamide derivative.^[2] The highest global research and development status for **AAT-008** is Investigational New Drug (IND) approval.^[2]

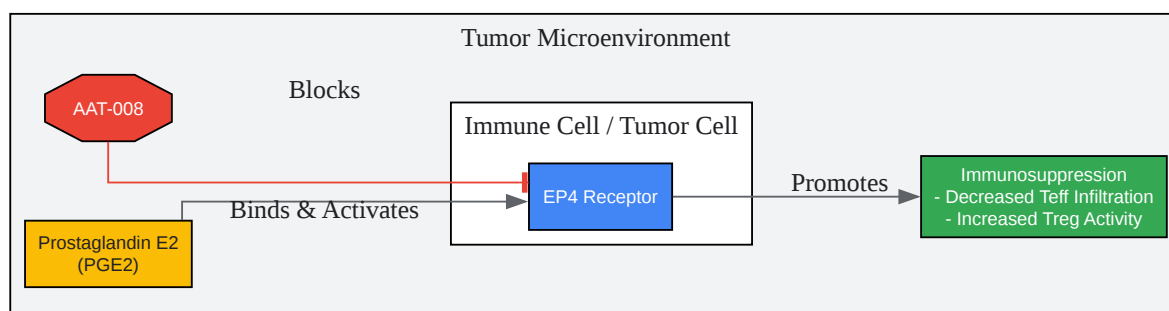
Mechanism of Action

AAT-008 functions by competitively inhibiting the binding of prostaglandin E2 to the EP4 receptor. This action disrupts the downstream signaling cascade that contributes to an immunosuppressive tumor microenvironment.

The PGE2-EP4 signaling pathway promotes tumor progression through several mechanisms:

- **Suppression of Dendritic Cell (DC) Function:** EP4 signaling can inhibit the recruitment and maturation of dendritic cells within the tumor microenvironment.[3]
- **Inhibition of Effector T Cells (Teff):** This pathway hinders the production and infiltration of cytotoxic effector T cells into the tumor.[3]
- **Activation of Regulatory T Cells (Treg):** EP4 signaling promotes the activity of regulatory T cells, which further dampen the anti-tumor immune response.[3]

By blocking this pathway, **AAT-008** is hypothesized to reverse these immunosuppressive effects, thereby activating the cancer-immunity cycle and rendering tumors more susceptible to therapies like radiation.[3]



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Caption: Proposed mechanism of action of **AAT-008**.

Pharmacological Properties

AAT-008 has demonstrated high affinity and selectivity for the EP4 receptor in preclinical studies.

Table 1: Receptor Binding Affinity of **AAT-008**

Target	Species	Ki (nM)
EP4 Receptor	Human	0.97[1]

| EP4 Receptor | Rat | 6.1[1] |

Preclinical Efficacy

The therapeutic potential of **AAT-008** has been evaluated in various preclinical models of cancer and inflammatory pain.

In Vitro Oncology Studies

Preliminary screening of **AAT-008** and related compounds has shown activity in colon cancer cell lines.

Table 2: In Vitro Cytotoxicity of **AAT-008** and Related Compounds

Compound	Cell Line	Cancer Type	IC50 (μM)
Nicotinamide Derivative	HCT-116	Colon Cancer	37[2]
Nicotinamide Derivative	HT-29	Colon Cancer	4.5[2]
AAT-008	MDA-MB-231	Breast Cancer	Weak activity at 500 μM[2]

| **AAT-008** | HCT-116 | Colon Cancer | Moderately significant activity[2] |

In Vivo Oncology Studies

The efficacy of **AAT-008**, particularly in combination with radiotherapy, has been assessed in a murine colon cancer model.

Table 3: In Vivo Tumor Growth Delay with **AAT-008** and Radiotherapy (RT)

Treatment Group	Dosing Schedule	Outcome
AAT-008 (3-30 mg/kg/day) alone	Once or Twice Daily	Minimal tumor growth delay[3][4]
AAT-008 (30 mg/kg/day) + RT (9 Gy)	Once Daily	Additive effect[3][4][5]
AAT-008 (3 & 10 mg/kg/day) + RT (9 Gy)	Twice Daily	Additive effect[3][4][5]

| **AAT-008** (30 mg/kg/day) + RT (9 Gy) | Twice Daily | Supra-additive effect[3][4][5] |

In Vivo Immunomodulatory Effects

Flow cytometry analysis of the tumor microenvironment in the murine colon cancer model revealed that **AAT-008** enhances anti-tumor immune responses when combined with radiotherapy.

Table 4: Effect of **AAT-008** and Radiotherapy on Tumor Infiltrating Lymphocytes

Parameter	Treatment Group (AAT-008 + RT)	Control Group (Vehicle + RT)	P-value
Mean Effector T cell (Teff) Proportion	43% (at 10 mg/kg) [3][4][5]	31%[3][4][5]	N/A
Mean Regulatory T cell (Treg) Proportion	1.5% (at 30 mg/kg)[4] [5][6]	4.0%[4][5][6]	0.04

| Mean Teff/Treg Ratio | 22 (at 30 mg/kg)[4][5][6] | 10[4][5][6] | 0.04 |

In Vivo Pain Models

AAT-008 has also shown efficacy in rat models of inflammatory pain.

Table 5: Analgesic Effects of **AAT-008** in Rat Models

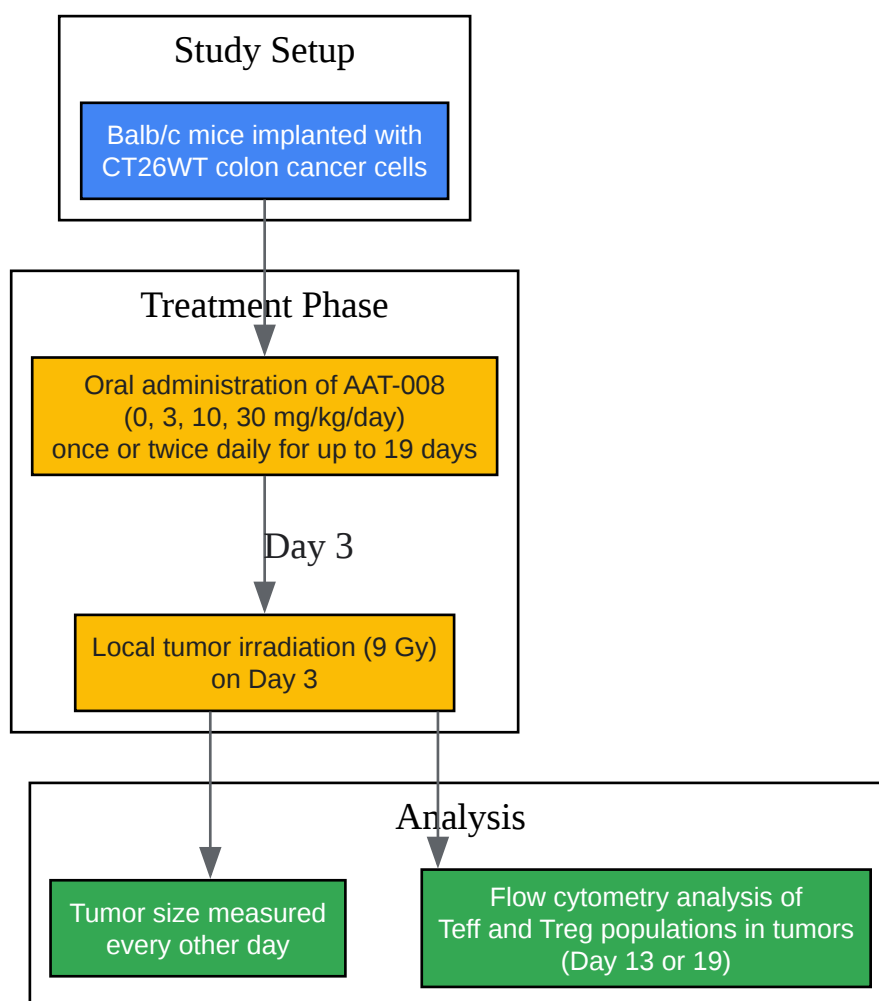
Pain Model	Dose (p.o.)	Effect
Carrageenan-induced mechanical hyperalgesia	1 mg/kg	Significant reduction[1]

| Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | 1 mg/kg | Significant reduction[1] |

Experimental Protocols

In Vivo Tumor Growth Delay and Immunophenotyping

The following protocol was used to assess the in vivo efficacy of **AAT-008**.



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Caption: In vivo tumor growth and immune response experimental workflow.

Methodology:

- Animal Model: CT26WT colon cancer cells were grown in Balb/c mice.[2][4]
- Drug Administration: **AAT-008** was administered orally at doses of 0, 3, 10, and 30 mg/kg/day, either once or twice daily for a duration of up to 19 days.[4][6] The vehicle control used was methyl cellulose.[4]
- Radiotherapy: On day 3 of the study, tumors in the radiotherapy groups were locally irradiated with a single dose of 9 Gy.[4][6]
- Tumor Growth Assessment: Tumor volume was measured every other day to determine growth delay.[4][6]
- Flow Cytometry: To investigate the mechanism of action, tumors were harvested at specified time points (day 13 or 19). The populations of effector T cells (defined as CD45+CD8+CD69+) and regulatory T cells were quantified using flow cytometry.[5]

Commercial Development and Future Directions

AskAt, Inc. is actively pursuing the development of **AAT-008** through strategic partnerships. A license agreement with NewBay Medical Technology Co., Ltd. aims to develop and commercialize **AAT-008** in the field of immuno-oncology in China.[7] Additionally, a collaboration with Aratana Therapeutics is exploring the potential of **AAT-008** in animal health, with a focus on pain and inflammation.[8]

The strong preclinical data, particularly the synergistic effect with radiotherapy and the favorable modulation of the tumor immune microenvironment, position **AAT-008** as a promising candidate for further clinical investigation in oncology. Future studies will likely focus on combination therapies, not only with radiation but also with other immunotherapies such as checkpoint inhibitors.

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- To cite this document: BenchChem. [Discovery and development of AAT-008]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779028#discovery-and-development-of-aat-008]

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